molecular formula C13H13ClN2 B1446346 [(4-Chlorophenyl)phenylmethyl]-hydrazine CAS No. 1602832-45-0

[(4-Chlorophenyl)phenylmethyl]-hydrazine

Cat. No.: B1446346
CAS No.: 1602832-45-0
M. Wt: 232.71 g/mol
InChI Key: NVVUVPMLOWJDPV-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)phenylmethyl]-hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a [(4-chlorophenyl)phenylmethyl] moiety.

Biochemical Analysis

Biochemical Properties

[(4-Chlorophenyl)phenylmethyl]-hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H1 receptors, which are involved in allergic reactions . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions. This compound’s ability to bind to specific biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have anti-allergic activities by affecting the signaling pathways involved in allergic responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit histamine H1 receptors, thereby reducing allergic responses . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing allergic responses . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and altered metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)phenylmethyl]-hydrazine typically involves the reaction of [(4-chlorophenyl)phenylmethyl] chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)phenylmethyl]-hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides or nitroso compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aromatic compounds .

Comparison with Similar Compounds

[(4-Chlorophenyl)phenylmethyl]-hydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hydrazine group, which imparts distinct reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

[(4-chlorophenyl)-phenylmethyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9,13,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVUVPMLOWJDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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